alpha-(3-Methylsulfonylphenyl)benzylamine

Overview

Description

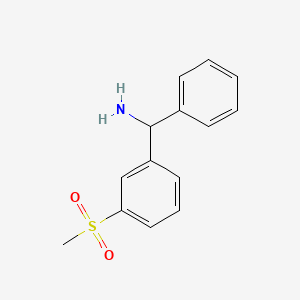

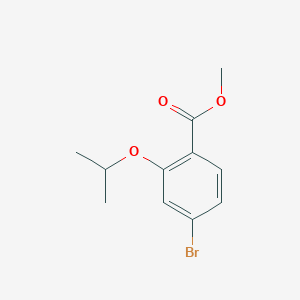

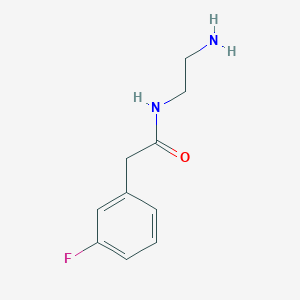

Alpha-(3-Methylsulfonylphenyl)benzylamine is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzylamines, which this compound is a type of, can be achieved through several methods. One common method is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis

Benzylamines, such as this compound, can undergo a variety of chemical reactions. For instance, they can be alkylated with alcohols using a Mn(I) pincer catalyst . They can also undergo reactions with boronic acids and cyanamidyl/arylcyanamidyl radicals .Physical And Chemical Properties Analysis

This compound is a water-soluble compound . It should be stored at room temperature, away from moisture .Scientific Research Applications

Cardiac Arrhythmia Research Alpha-(3-Methylsulfonylphenyl)benzylamine derivatives have been studied for their effects on experimental cardiac arrhythmias. Some derivatives, including 2-(p-methoxyphenylethynyl)benzylamine and alpha,alpha-dimethyl-4-phenethylbenzylamine, demonstrated significant antiarrhythmic activity (Remy, Van Saun, & Engelhardt, 1975).

Chemical Synthesis and Reactions

- This compound and related compounds have been utilized in various chemical syntheses and reactions. This includes their role in the kinetic resolution of racemic primary amines through sulfonylation (Okamoto, Minami, & Shingu, 1968), and in the oxidation of secondary and primary amines with hydrogen peroxide (Yamazaki, 1997).

- It has also been applied in the synthesis of aziridine-2-carboxylates via conjugate addition reactions (de Saint-Fuscien & Dodd, 2000) and has been used to increase enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids (Szöllösi et al., 2005).

Material Science Applications

- In material sciences, benzylamine derivatives, including this compound, have been used in the development of sulfobetaine copolymers with antifouling properties and stimulus-responsive behavior (Woodfield et al., 2014).

- They have also been utilized in the passivation of organolead halide perovskites to enhance the efficiency and air-stability of photovoltaic cells (Wang et al., 2016).

Mechanism of Action

While the specific mechanism of action for alpha-(3-Methylsulfonylphenyl)benzylamine is not mentioned in the search results, benzylamines are known to inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .

Safety and Hazards

properties

IUPAC Name |

(3-methylsulfonylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYDOZUYHQARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)

![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)